1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-13-4-8-16(9-5-13)24-12-17(22)20-21-18(25)19-14-6-10-15(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPSQBSDYOROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Acylation of Pre-formed Thiosemicarbazide
Step 1: Synthesis of 4-(4-Methoxyphenyl)thiosemicarbazide
- Reagents : 4-Methoxyphenyl isothiocyanate, hydrazine hydrate (80%), ethanol.
- Procedure :
Step 2: Synthesis of 2-(4-Ethylphenoxy)acetyl Chloride
- Reagents : 4-Ethylphenol, chloroacetic acid, thionyl chloride (SOCl₂).
- Procedure :
Step 3: Acylation of Thiosemicarbazide
- Reagents : 4-(4-Methoxyphenyl)thiosemicarbazide, 2-(4-ethylphenoxy)acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Procedure :
Pathway 2: Condensation of Hydrazide with Isothiocyanate
Step 1: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide
- Reagents : 2-(4-Ethylphenoxy)acetic acid, hydrazine hydrate.
- Procedure :
Step 2: Condensation with 4-Methoxyphenyl Isothiocyanate
- Reagents : 2-(4-Ethylphenoxy)acetohydrazide, 4-methoxyphenyl isothiocyanate, acetic acid, ethanol.
- Procedure :
Optimization and Analytical Validation
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DCM | Maximizes solubility |
| Temperature | Reflux (78–80°C) | Accelerates kinetics |
| Molar Ratio (Acylating Agent) | 1.1:1 | Prevents diacylation |
| Catalyst | Triethylamine (TEA) | Neutralizes HCl |
Spectral Data
- IR (KBr, cm⁻¹) : 3250 (N–H), 1680 (C=O), 1240 (C=S).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.7 (m, 8H, aromatic), 4.5 (s, 2H, CH₂), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₃).
- HR-MS (ESI) : m/z 414.15 [M+H]⁺ (calc. 414.16).
Comparative Analysis of Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Purity (HPLC) | >98% | >95% |
| Step Count | 3 | 2 |
| Scalability | High | Moderate |
| By-products | Minimal | Hydrazine salts |
Key Advantages :
- Pathway 1 offers higher purity and scalability due to controlled acylation.
- Pathway 2 avoids handling acid chlorides but requires rigorous purification.
Chemical Reactions Analysis
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Formation of Intermediates: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Modification of Existing Structures: It can be oxidized or reduced to yield derivatives with altered properties, enhancing its versatility in synthetic pathways.
Research indicates that this compound exhibits potential biological activities, making it a candidate for further exploration in medicinal chemistry:
- Antimicrobial Properties: Studies suggest that thiosemicarbazides may possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Activity: Preliminary investigations have indicated that this compound may affect cancer cell viability through mechanisms involving enzyme inhibition or apoptosis induction .
Medicinal Chemistry
The unique structure of this compound positions it as a promising therapeutic agent:
- Targeted Drug Development: Ongoing research aims to explore its efficacy against various cancer types and other diseases. Its interaction with specific molecular targets could lead to the development of novel drugs .
- Mechanism of Action Studies: Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Current studies focus on identifying specific enzymes or proteins that it may inhibit.
Case Study 1: Antimicrobial Activity
A study conducted on thiosemicarbazide derivatives demonstrated significant antimicrobial activity against several bacterial strains. The compound's ability to disrupt microbial cell functions suggests its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Research
In vitro studies have shown that derivatives of thiosemicarbazides can induce apoptosis in cancer cells. Specifically, research involving this compound is ongoing to evaluate its effectiveness against breast and colon cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The thiosemicarbazide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, contributing to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazide Derivatives
Structural Analogues: Substituent Variations
Phenoxy Acetyl Derivatives
Aromatic and Heterocyclic Derivatives
- Tetrazolyl Acetyl Derivatives: Compounds like 4-(4-Methoxyphenyl)-1-[(tetrazol-5-yl)acetyl]thiosemicarbazide (2c, m.p. 205–207°C) exhibit polar tetrazolyl groups, increasing water solubility compared to phenoxy analogs. IR spectra confirm similar functional groups .
- Indolyl Acetyl Derivatives : 4-Aryl-1-[2-(1H-indol-3-yl)acetyl]thiosemicarbazides (e.g., 4a, yield 87%) demonstrate enhanced bioactivity due to indole’s planar structure, which may improve receptor binding .
Physicochemical Properties
- Melting Points :
- Spectral Data :
- IR and NMR spectra across analogs confirm consistent NH, C=O, and C=N signatures, with shifts reflecting substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
Biological Activity
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound's structure, characterized by the presence of both ethylphenoxy and methoxyphenyl groups, suggests a complex interaction with biological systems that warrants detailed exploration.
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.44 g/mol
- CAS Number : [Not provided in the search results]
Thiosemicarbazides, including this compound, are known to exhibit biological activities through various mechanisms:
- Inhibition of Enzymes : Many thiosemicarbazones act as enzyme inhibitors, particularly in metabolic pathways.
- Interaction with DNA : Some studies suggest that thiosemicarbazones can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Oxidative Stress : These compounds may influence oxidative stress pathways, enhancing cellular defense mechanisms against reactive oxygen species (ROS).
Antitumor Activity
Research indicates that thiosemicarbazides can exhibit significant antitumor effects. For instance, a study involving similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The sulforhodamine B (SRB) assay showed that these compounds could induce apoptosis in cancer cells by modulating specific signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | PC-3 (Prostate Cancer) | [Data Not Available] | Induces apoptosis |
| Similar Thiosemicarbazones | MCF-7 (Breast Cancer) | 10-15 | DNA intercalation |
Antimicrobial Activity
Thiosemicarbazones have also been investigated for their antimicrobial properties. A comparative study showed that compounds with similar structures displayed effective inhibition against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Antitumor Efficacy
A study published in Bioorganic and Medicinal Chemistry examined the antitumor efficacy of a series of thiosemicarbazones. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents against prostate cancer.
Case Study 2: Antimicrobial Properties
In another investigation, a derivative of thiosemicarbazone was tested against multi-drug resistant strains of bacteria. The findings suggested that modifications to the thiosemicarbazone structure could enhance its antimicrobial activity, making it a candidate for further development.
Q & A
Basic Questions
Q. What are the standard synthesis protocols for preparing 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide?
- Methodology : The compound can be synthesized via condensation of 4-(4-methoxyphenyl)thiosemicarbazide with 2-(4-ethylphenoxy)acetyl chloride or its precursor (e.g., 4-ethylphenoxyacetic acid activated via acetic anhydride). A typical procedure involves refluxing equimolar amounts of reactants in ethanol with catalytic acetic acid (~2–3 drops) for 30–60 minutes, followed by cooling and crystallization using a chloroform-petroleum ether system (1:5 ratio) to yield high-purity crystals .
- Key Considerations : Ensure stoichiometric equivalence and controlled reflux conditions to avoid side reactions. Purification via slow diffusion crystallization enhances crystal quality for structural analysis.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π interactions) .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., methoxy, ethylphenoxy groups).
- IR spectroscopy : Identifies thiourea C=S stretches (~1,250–1,050 cm) and amide N–H stretches (~3,300 cm) .
Advanced Research Questions
Q. How do crystallographic challenges arise in analyzing thiosemicarbazide derivatives, and how can they be resolved?
- Challenges :
- Multiple molecules in asymmetric units : Some derivatives (e.g., related compounds in ) crystallize with two independent molecules, leading to structural deviations (e.g., r.m.s. ≈0.15 Å).
- Hydrogen-bonding networks : Intramolecular (N–H⋯S/O) and intermolecular (C–H⋯S) interactions form complex motifs (e.g., S(5), S(6), R(8)), complicating refinement .
Q. How can researchers resolve contradictions in pharmacological data for thiosemicarbazides with varying substituents?
- Case Study : Derivatives with 4-methoxy vs. 4-bromo substituents may show divergent bioactivities (e.g., anti-tumor vs. anti-fungal) due to electronic effects .
- Methodology :
- Triangulation : Combine enzyme inhibition assays (e.g., tyrosinase), cytotoxicity screens (e.g., MTT), and computational docking to identify substituent-activity relationships.
- Control experiments : Compare IC values against structurally analogous compounds to isolate substituent effects .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity (e.g., nucleophilic thiourea sulfur) and correlate with crystallographic data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., ethanol/water) to assess stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
